molecular formula C7H6ClIO2S B1398779 (4-Iodophenyl)methanesulfonyl chloride CAS No. 345915-64-2

(4-Iodophenyl)methanesulfonyl chloride

Cat. No.: B1398779
CAS No.: 345915-64-2
M. Wt: 316.54 g/mol
InChI Key: PKRGFJNLALDQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClIO2S. It is known for its versatility and potential applications in various scientific fields. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. The unique structure of this compound makes it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

The synthesis of (4-Iodophenyl)methanesulfonyl chloride typically involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(4-Iodophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Iodophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group is highly reactive, allowing it to form strong bonds with other molecules. This reactivity is harnessed in various synthetic processes to create complex organic compounds .

Comparison with Similar Compounds

(4-Iodophenyl)methanesulfonyl chloride can be compared to other sulfonyl chlorides and iodophenyl compounds. Similar compounds include:

    (4-Bromophenyl)methanesulfonyl chloride: Similar in structure but with a bromine atom instead of iodine.

    (4-Chlorophenyl)methanesulfonyl chloride: Contains a chlorine atom in place of iodine.

    (4-Iodophenyl)sulfonyl chloride: Lacks the methanesulfonyl group but retains the iodine and phenyl structure.

The uniqueness of this compound lies in its combination of the iodine atom and the methanesulfonyl chloride group, which imparts distinct reactivity and applications .

Properties

IUPAC Name

(4-iodophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRGFJNLALDQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Iodophenyl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(4-Iodophenyl)methanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
(4-Iodophenyl)methanesulfonyl chloride
Reactant of Route 4
(4-Iodophenyl)methanesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
(4-Iodophenyl)methanesulfonyl chloride
Reactant of Route 6
(4-Iodophenyl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.